5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a methylsulfonylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An amino group is introduced to the pyridine ring through a substitution reaction.
Addition of Methylsulfonylpropyl Group: The methylsulfonylpropyl group is added via a nucleophilic substitution reaction, often using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylsulfonylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(methylsulfonyl)propylpyridine
- 5-Amino-2-(methylsulfonyl)propylpyrimidine
- 3-Amino-4-(methylsulfonyl)propylpyrazole
Uniqueness
5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14N2O3S |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
5-amino-1-(3-methylsulfonylpropyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O3S/c1-15(13,14)6-2-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3 |
InChI Key |
SXJYHWRWEFYLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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